
4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and an isopropoxy group at the 7-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a template for the development of pharmaceutical agents, particularly kinase inhibitors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile: A simpler analog without the chlorine, methyl, and isopropoxy substituents.
4-Chloro-6-methylquinoline: Lacks the cyano and isopropoxy groups.
7-Isopropoxyquinoline: Lacks the cyano, chlorine, and methyl groups.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the chlorine and isopropoxy groups contribute to its selectivity and potency as a kinase inhibitor.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-6-methyl-7-propan-2-yloxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN2O/c1-8(2)18-13-5-12-11(4-9(13)3)14(15)10(6-16)7-17-12/h4-5,7-8H,1-3H3 |
InChI Key |
JEKBVFMHZQPBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OC(C)C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


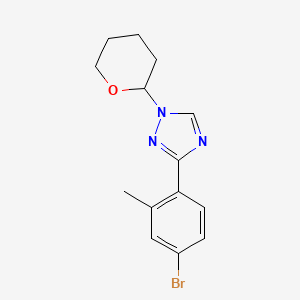
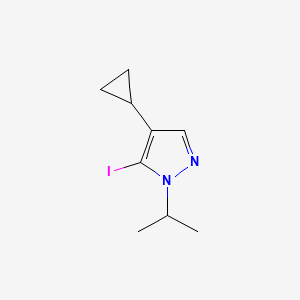
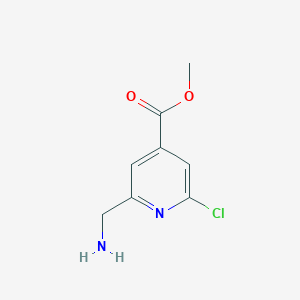
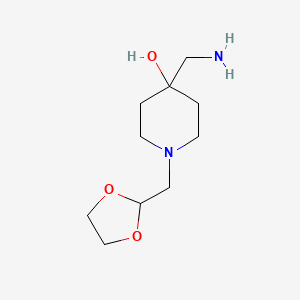

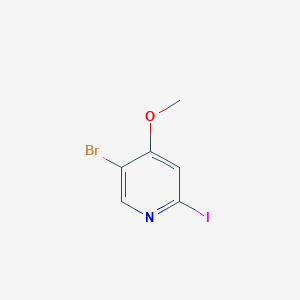
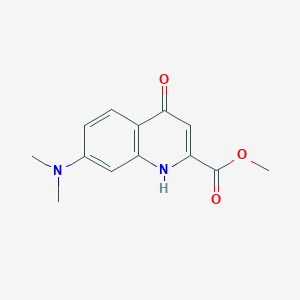
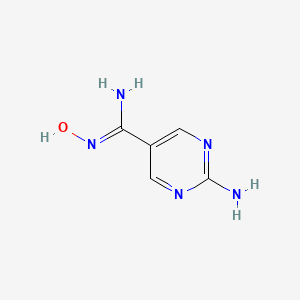
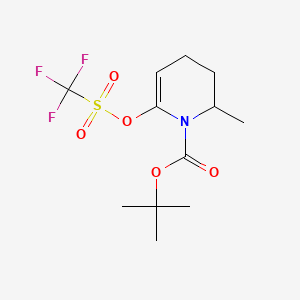
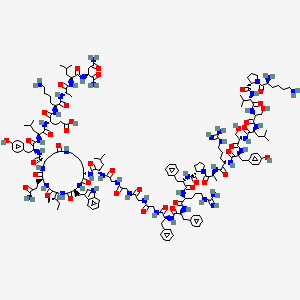
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)

